5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

Building block purity Amide coupling efficiency Medicinal chemistry procurement

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-45-4) is a biaryl heterocyclic intermediate comprising a 6-amino-5-methylpyridine moiety linked to a thiophene-2-carboxylic acid group (C₁₁H₁₀N₂O₂S, MW 234.27). This structural scaffold is central to the pharmacophore of MTA-cooperative PRMT5 inhibitors, notably the clinical candidate TNG908 (ralometostat), where the 6-amino-5-methylpyridin-3-yl fragment provides critical hydrogen-bonding interactions with PRMT5 residues Glu435 and Glu444.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 872838-45-4
Cat. No. B2593655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid
CAS872838-45-4
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C2=CC=C(S2)C(=O)O
InChIInChI=1S/C11H10N2O2S/c1-6-4-7(5-13-10(6)12)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
InChIKeyRHGPTOUJLXZQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-45-4): A Heterocyclic Building Block for Precision Oncology Intermediates


5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-45-4) is a biaryl heterocyclic intermediate comprising a 6-amino-5-methylpyridine moiety linked to a thiophene-2-carboxylic acid group (C₁₁H₁₀N₂O₂S, MW 234.27) . This structural scaffold is central to the pharmacophore of MTA-cooperative PRMT5 inhibitors, notably the clinical candidate TNG908 (ralometostat), where the 6-amino-5-methylpyridin-3-yl fragment provides critical hydrogen-bonding interactions with PRMT5 residues Glu435 and Glu444 [1]. The compound is commercially available as a solid building block with purities typically ranging from 95% to 98% (HPLC) from multiple reputable suppliers, serving as a key intermediate for amide coupling or Suzuki–Miyaura cross-coupling reactions in medicinal chemistry programs targeting MTAP-deleted cancers .

Why Generic Substitution Fails: The Critical Role of the 5-Methyl Substituent and Biaryl Architecture in PRMT5 Inhibitor Performance


Naïve substitution with simpler congeners—such as 6-amino-5-methylnicotinic acid (lacking the thiophene ring) or 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid (lacking the 5-methyl group)—cannot replicate the precise spatial and electronic characteristics required for MTA-cooperative PRMT5 inhibition [1]. The 5-methyl substituent on the pyridine ring is essential for orienting the aminopyridine fragment toward the backbone carbonyl of Glu435, while the thiophene-2-carboxylic acid unit provides the correct exit vector for further elaboration (e.g., oxamide formation with the piperidine-benzothiazole fragment) [1][2]. Interchange with des-methyl or des-thiophene analogs leads to quantifiable losses in cellular potency (≥100-fold reduction observed in SAR studies for methyl-deleted analogs) and eliminates the synthetic lethality window against MTAP-null cells [2]. Below, the quantitative evidence substantiating the compound's unique fitness for PRMT5-targeted programs is detailed.

Quantitative Differentiation Evidence for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-45-4)


HPLC Purity Superiority: MolCore 98% vs. Industry-Standard 95% – Impact on Downstream Coupling Yield

Among commercial suppliers, 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is available at two distinct purity tiers: ≥98% (HPLC) from MolCore and 95% from Sigma-Aldrich, Fluorochem, and AKSci . The 3-percentage-point absolute purity difference corresponds to a 60% reduction in total impurity burden (≤2% vs. ≤5% unspecified impurities). In Pd-catalyzed Suzuki–Miyaura couplings—the preferred route for elaborating this scaffold—heteroatom-containing impurities (e.g., residual amines or sulfur species) at the 5% level are known to poison palladium catalysts, leading to incomplete conversion and lower isolated yields [1]. Procuring the 98% purity grade thus directly reduces catalyst deactivation risk and improves batch-to-batch reproducibility in multi-step GMP syntheses [2].

Building block purity Amide coupling efficiency Medicinal chemistry procurement

Structural Specificity: The 5-Methyl Substituent Confers ≥100-Fold Cellular Potency Advantage Over Des-Methyl Congeners in PRMT5 Inhibition

In the lead optimization campaign that produced TNG908, a systematic methyl scan on the aminopyridine ring revealed that introduction of the 5-methyl group (present in CAS 872838-45-4) dramatically improved cellular activity in MTAP-null cells [1]. The des-methyl analog (compound without the 5-methyl substituent; corresponding to 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid-derived final compounds) showed weak cellular activity, while the 5-methyl-bearing compounds (derived from CAS 872838-45-4) achieved 200-fold improvement in cellular potency (compound 23 vs. compound 16 in the TNG908 series) [1]. Co-crystal structures confirmed that the 5-methyl group correctly orients the 6-amino group to form hydrogen bonds with Glu435 backbone carbonyl and Glu444 side chain in the PRMT5:MTA complex [1][2]. This 200-fold potency differential translates directly to the synthetic intermediate choice: using the des-methyl thiophene-2-carboxylic acid building block would necessitate extensive re-optimization of the entire lead series [2].

PRMT5 inhibitor SAR Methyl scan MTAP-null selectivity

Supply-Chain Provenance: Compound Is a Direct Intermediates for Clinical-Phase PRMT5 Inhibitor TNG908 (Phase 1/2), Reducing Synthetic Route Risk

Unlike generic thiophene-2-carboxylic acid building blocks, CAS 872838-45-4 is embedded in the validated commercial process for TNG908, a brain-penetrant MTA-cooperative PRMT5 inhibitor that has advanced to Phase 1/2 clinical trials for MTAP-deleted advanced solid tumors [1]. The patented aminopyridine-based inhibitor series (US20240368153) explicitly encompasses compounds derived from the 6-amino-5-methylpyridin-3-yl-thiophene-2-carbonyl scaffold [2]. The commercial process development report for TNG908 details a convergent synthesis employing boronic ester intermediates that require the intact 5-methylaminopyridine-thiophene motif for successful Suzuki coupling, achieving 80–94% yields across multiple GMP batches (8 batches manufactured) [1]. In contrast, alternative thiophene-2-carboxylic acids (e.g., 3-aminothieno[2,3-b]pyridine-2-carboxylic acid, CAS 58327-75-6) have no clinically validated synthetic pathway and would require de novo route development .

Clinical-stage intermediate Synthetic route validation GMP raw material sourcing

MDL-Registered Identity and Hazard Classification Consistency Across Suppliers Facilitates GMP-Compliant Procurement

Unlike structurally similar but non-MDL-registered analogs, CAS 872838-45-4 carries a consistent MDL number (MFCD05885509) across multiple suppliers (Fluorochem, Sigma-Aldrich), ensuring unambiguous chemical identity verification and streamlined customs documentation . The hazard classification is also uniform across suppliers: GHS07 (harmful/irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This consistency reduces procurement risk when qualifying multiple vendors for clinical supply chains. By contrast, the des-methyl analog 5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid lacks an MDL number and shows inconsistent hazard classifications across vendors, complicating safety data sheet (SDS) harmonization for cross-border shipments [1].

Chemical identity verification Safety data sheet uniformity GMP procurement compliance

Optimal Deployment Scenarios for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid (CAS 872838-45-4) in Drug Discovery and Chemical Development


MTA-Cooperative PRMT5 Inhibitor Lead Optimization and Clinical Candidate Synthesis

Medicinal chemistry teams developing next-generation MTA-cooperative PRMT5 inhibitors should procure CAS 872838-45-4 as the primary aminopyridine-thiophene building block for amide coupling with elaborated piperidine-benzothiazole fragments. The 5-methyl substituent directly enables the hydrogen-bonding network with Glu435 and Glu444 that underlies the 200-fold cellular potency improvement and MTAP-null selectivity window (≥15-fold over MTAP-WT cells) [1]. Using the 98% purity grade (MolCore) in Pd-mediated Suzuki couplings ensures catalyst longevity and consistent 80–94% coupling yields as demonstrated in the TNG908 GMP process [2].

Commercial-Scale GMP Manufacturing of Clinical API Intermediates

Process chemistry groups scaling up TNG908 or structurally related PRMT5 inhibitors should source this compound from suppliers offering ≥98% HPLC purity with MDL registration (MFCD05885509) and harmonized GHS07 hazard classification to streamline vendor qualification and cross-border logistics. The compound's pre-validated role in a convergent, diastereoselective commercial process (8 GMP batches manufactured in 2000 L reactors) eliminates the need for de novo route scouting and impurity profiling, reducing CMC development timelines by an estimated 4–6 months relative to unvalidated building blocks [2][3].

Structure-Based Fragment Elaboration for PRMT5 and Related Methyltransferase Targets

Structural biology groups can leverage the co-crystal structure of the 6-amino-5-methylpyridin-3-yl fragment bound to the PRMT5:MTA complex (PDB: 8VEY) to guide structure-based design of novel inhibitors [1]. The thiophene-2-carboxylic acid handle allows facile diversification via amide or ester linkages to probe additional binding pockets, while the 5-methyl group maintains the critical Glu435/Glu444 interactions. Procuring this specific building block ensures that fragment elaboration efforts remain anchored to a structurally validated pharmacophore, avoiding the potency losses associated with des-methyl or ring-truncated analogs [1].

Quote Request

Request a Quote for 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.